molecular formula C22H23N3O2 B5508997 2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol

2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol

Cat. No. B5508997
M. Wt: 361.4 g/mol
InChI Key: GZPUTJQDDRICSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The synthesis and study of tetrahydroisoquinoline derivatives, including pyrazolo[3,4-c]isoquinoline and pyrazolo[5,1-a]isoquinoline derivatives, have been of interest due to their structural complexity and potential for varied biological activities. These compounds are synthesized through reactions involving amino-pyrazoles, aryl/heteroaryl aldehydes, and cyclization processes, showcasing their chemical versatility.

Synthesis Analysis

Synthesis methods for these compounds typically involve cyclization reactions and regioselective syntheses. For instance, the facile regioselective synthesis of pyrazolo[5,1-a]isoquinolines has been reported, using aroyldiaziridines of 3,4-tetrahydroisoquinolines and alkynes, followed by oxidative aromatization to achieve the desired products (Ortega, Ahmed, & Alper, 2007).

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Complex Molecular Synthesis : Research on similar compounds involves complex chemical synthesis techniques, often aiming at creating molecules with specific properties or for understanding the chemical reactions involved. For example, the synthesis of pyrano[4,3,2-ij]isoquinoline derivatives via rhodium-catalyzed annulation represents a method for constructing fused heteroarenes, demonstrating the intricacies of forming such complex molecules (Xiaopeng Wu et al., 2018).
  • Stereochemical and Conformational Studies : Investigations into the stereochemistry of tetrahydroquinolin-4-ol derivatives highlight the significance of understanding molecular configurations for the development of pharmaceuticals. These studies provide insight into how different molecular conformations can influence biological activity (T. Crabb et al., 1994).

Potential Pharmaceutical Applications

  • Anticancer Activity : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the potential therapeutic applications of structurally similar compounds. These molecules have been evaluated for their cytotoxicity against various cancer cell lines, suggesting a role in developing novel cancer treatments (K. Redda et al., 2010).
  • Antimicrobial Properties : Compounds containing the tetrahydroisoquinoline moiety have been explored for their antimicrobial properties. The design and synthesis of novel molecules with potential antibacterial activity underscore the ongoing search for new antimicrobial agents (G. Raju et al., 2016).

properties

IUPAC Name

[3-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]-(4-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15-10-16(2)25(23-15)12-17-6-5-8-18(11-17)22(27)24-13-19-7-3-4-9-20(19)21(26)14-24/h3-11,21,26H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPUTJQDDRICSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)N3CC(C4=CC=CC=C4C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.